molecular formula C26H18N4O3S B11773606 3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11773606
M. Wt: 466.5 g/mol
InChI Key: XGLTXRJRJLSABY-UHFFFAOYSA-N
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Description

3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a diphenylthieno[2,3-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method involves the reaction of 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield aniline derivatives .

Scientific Research Applications

3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological molecules, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both nitro and amino groups in the same molecule provides unique opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C26H18N4O3S

Molecular Weight

466.5 g/mol

IUPAC Name

3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H18N4O3S/c27-23-22-18(16-9-3-1-4-10-16)15-20(17-11-5-2-6-12-17)29-26(22)34-24(23)25(31)28-19-13-7-8-14-21(19)30(32)33/h1-15H,27H2,(H,28,31)

InChI Key

XGLTXRJRJLSABY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4[N+](=O)[O-])N)C5=CC=CC=C5

Origin of Product

United States

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